molecular formula C11H14N4O B15112165 1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B15112165
M. Wt: 218.26 g/mol
InChI Key: LNHXAKSSPLVOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a synthetic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-5,7-dimethyl-1,2,4-triazole with an appropriate ketone, followed by cyclization to form the triazolopyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective raw materials .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives .

Scientific Research Applications

1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral and antifungal agent.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

  • 1-(2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
  • 2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine

Comparison: Compared to similar compounds, 1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern on the triazolopyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Biological Activity

1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that has recently garnered attention for its potential biological activities, particularly in oncology and infectious diseases. Its unique structure, featuring a fused triazole and pyrimidine ring with ethyl and methyl substituents, enhances its chemical properties and biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential antibacterial and antiviral effects, and relevant structure-activity relationships.

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.26 g/mol
  • Structure : The compound consists of a triazole ring fused with a pyrimidine ring, which contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival:

  • Mechanism of Action :
    • Apoptosis Induction : The compound induces apoptosis in cancer cells through the activation of various apoptotic pathways.
    • ERK Signaling Pathway Inhibition : It interferes with the ERK signaling pathway, crucial for tumor growth and metastasis .

Case Studies

Several studies have highlighted the efficacy of this compound against different cancer cell lines:

StudyCancer TypeIC50 (µM)Key Findings
Breast Cancer (MDA-MB-231)15.3Induced apoptosis and inhibited cell proliferation
Lung Cancer (A549)12.8Significant reduction in cell viability
Colon Cancer (HCT116)10.5Inhibited migration and invasion

Antibacterial and Antiviral Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antibacterial and antiviral properties. Its structural characteristics allow it to interact with various biological targets that are essential for microbial survival:

  • Antibacterial Activity : Exhibits activity against certain Gram-positive bacteria.
  • Antiviral Activity : Potential effectiveness against viral infections has been suggested but requires further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological potential of this compound. Modifications to the triazole and pyrimidine rings can significantly influence biological activity:

ModificationEffect on Activity
Methyl group addition at position 7Enhanced anticancer potency
Alteration of ethyl substituentVaried interaction with cellular targets

Q & A

Q. What are the established synthetic routes for 1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone, and how do reaction conditions influence yield?

Basic
The synthesis typically involves multi-step protocols using aminotriazole derivatives, aldehydes, and ketones. A representative method includes:

  • Step 1 : Condensation of 3-amino-1,2,4-triazole with ethyl cyanoacetate and substituted aldehydes (e.g., 2-ethyl-5-methyl derivatives) under reflux in ethanol/water (1:1 v/v) using TMDP (tetramethylenediamine) as a catalyst .
  • Step 2 : Cyclization under acidic conditions (e.g., glacial acetic acid) to form the triazolo-pyrimidine core .
  • Step 3 : Introduction of the ethanone group via alkylation or acetylation reactions.

Key factors :

  • Catalyst choice (TMDP enhances yield to ~92% vs. piperidine, which faces availability issues) .
  • Solvent systems (ethanol/water mixtures improve solubility and reduce side reactions) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Basic

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, methyl groups at C5 and C7 resonate at δ 2.1–2.5 ppm, while the ethyl group shows triplet splitting (δ 1.2–1.4 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms fused triazole-pyrimidine geometry .
  • Mass spectrometry : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Tip : Use DEPT-135 NMR to distinguish CH₃ groups from CH₂ in the ethyl substituent .

Q. How can researchers screen the biological activity of this compound, and what targets are plausible based on structural analogs?

Basic

  • In vitro assays : Test kinase inhibition (e.g., CK1δ) using ATP-binding assays or antiviral activity via HCV polymerase inhibition models .
  • Target prediction : The triazolo-pyrimidine scaffold is known to interact with adenosine receptors and microtubule-associated proteins, making it a candidate for neurodegenerative disease studies .

Advanced : Perform molecular docking to map interactions with the neonatal Fc receptor (FcRn) binding pocket, leveraging chiral analogs (e.g., UCB-FcRn-84) .

Q. How should conflicting pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Advanced

  • Source analysis : Check assay conditions (e.g., ATP concentration in kinase assays impacts IC₅₀) .
  • Enantiomer purity : Chiral contaminants (e.g., from racemic mixtures) can skew results. Validate using chiral SFC (Supercritical Fluid Chromatography) with Chiralpak AD columns .
  • Structural analogs : Compare with derivatives like PF-00868554, where substituent tweaks (e.g., cyclopentyl groups) improve target specificity .

Q. What strategies optimize enantioselective synthesis for chiral derivatives of this compound?

Advanced

  • Chiral resolution : Separate racemates using preparative SFC with heptane/isopropanol (8:2) .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., (R)-BINOL) during cyclization to induce stereocontrol .
  • Yield trade-off : Expect ~50% yield loss during resolution but >99% enantiomeric excess (ee) .

Q. How can synthetic protocols be scaled up without compromising purity?

Advanced

  • Solvent recycling : Reuse TMDP catalyst by evaporating aqueous phases post-reaction .
  • Column chromatography : Replace with recrystallization (e.g., ethanol/water) for bulk purification .
  • Process hazards : Avoid molten-state TMDP due to toxicity; prioritize ethanol/water mixtures .

Q. What substituent modifications enhance bioavailability while retaining target affinity?

Advanced

  • Lipophilicity : Introduce fluorine at C2 (logP reduction) or ethyl groups at C7 (tissue penetration) .
  • Prodrug design : Convert the ethanone to a ketal (e.g., ethylene glycol adduct) for improved solubility .
  • SAR Insights : Methyl groups at C5/C7 stabilize π-π stacking, while ethyl at C2 enhances metabolic stability .

Q. How do researchers validate enzyme inhibition mechanisms for this compound?

Advanced

  • Kinetic assays : Perform Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
  • Crystallography : Co-crystallize with target enzymes (e.g., HCV polymerase) to visualize binding modes .
  • Mutagenesis : Test binding affinity to enzyme mutants (e.g., FcRn D132A) to pinpoint critical residues .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Advanced

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to detect ≤0.1% impurities .
  • NMR spiking : Add authentic samples of suspected byproducts (e.g., uncyclized intermediates) to identify peaks .

Q. How can computational tools guide the design of novel derivatives?

Advanced

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : Predict binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
  • ADMET prediction : Use SwissADME to optimize logP (-1 to +5) and reduce CYP2D6 inhibition .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

1-(2-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C11H14N4O/c1-5-9-13-11-12-6(2)10(8(4)16)7(3)15(11)14-9/h5H2,1-4H3

InChI Key

LNHXAKSSPLVOAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C(C(=NC2=N1)C)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.